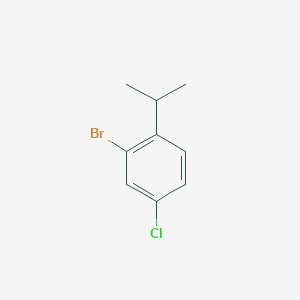

2-Bromo-4-chloro-1-(1-methylethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-chloro-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCARRKVCHXVTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019340 | |

| Record name | 2-Bromo-4-chloro-1-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369828-32-9 | |

| Record name | 2-Bromo-4-chloro-1-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1369828-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chloro-1-isopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Benzene Derivatives in Contemporary Organic Chemistry Research

Halogenated benzene (B151609) derivatives are of paramount importance in modern organic chemistry due to their versatility as synthetic intermediates. numberanalytics.com The carbon-halogen bond serves as a key functional group for a variety of transformations, most notably in cross-coupling reactions. wikipedia.orgnumberanalytics.com Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, frequently employ aryl halides to form new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. numberanalytics.com This capability is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The presence of halogens on a benzene ring also influences the ring's reactivity towards further substitution. Halogens are deactivating yet ortho-, para-directing groups for electrophilic aromatic substitution, a dual effect that is exploited in multi-step syntheses to control the regioselectivity of subsequent reactions. aakash.ac.in This directive influence is a cornerstone of synthetic strategy, allowing for the precise construction of polysubstituted aromatic compounds. rsc.org

Furthermore, the incorporation of halogens can modulate the physical and biological properties of a molecule. In medicinal chemistry, halogenation is a common strategy to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. jocpr.comnih.gov The specific nature of the halogen atom—its size, electronegativity, and ability to form halogen bonds—can be leveraged to optimize the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. mdpi.com

Overview of 2 Bromo 4 Chloro 1 1 Methylethyl Benzene Within the Scientific Literature

2-Bromo-4-chloro-1-(1-methylethyl)benzene , also known by its synonym 2-bromo-4-chloro-1-isopropylbenzene, is a polysubstituted halogenated aromatic compound. Its chemical structure features a benzene (B151609) ring substituted with a bromine atom at position 2, a chlorine atom at position 4, and an isopropyl group at position 1.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1369828-32-9 |

| Molecular Formula | C₉H₁₀BrCl |

| Molecular Weight | 233.53 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-4-chloro-1-isopropylbenzene |

The scientific literature on this compound is not extensive, with its primary context appearing in patent literature related to agrochemicals. A notable patent discloses a synthetic method for this compound, highlighting its potential application in the production of pesticides. google.com The synthesis described involves the reaction of precursor molecules to introduce the specified substituents onto the benzene ring, suggesting its role as an intermediate in the manufacture of more complex active ingredients for crop protection. google.com The patent underscores the practical utility of this specific substitution pattern for achieving a desired biological effect in an agricultural context. google.com

Current Research Frontiers and Prospective Avenues for Bromochloro Isopropylbenzene Analogues

The unique substitution pattern of 2-bromo-4-chloro-1-(1-methylethyl)benzene places its analogues at the intersection of several key research frontiers. The presence of two different halogen atoms (bromine and chlorine) offers opportunities for selective functionalization, a significant area of interest in synthetic organic chemistry.

Cross-Coupling Reactions: A major research frontier lies in the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed transformations. This difference in reactivity allows for sequential, site-selective cross-coupling reactions, where the bromine atom can be substituted first, followed by a subsequent reaction at the chlorine position under different catalytic conditions. This stepwise functionalization enables the synthesis of highly complex, unsymmetrical biaryl compounds and other polysubstituted benzene (B151609) derivatives that would be challenging to prepare otherwise. nih.govorganic-chemistry.org

Medicinal Chemistry and Drug Discovery: Analogues of bromochloro-isopropylbenzene are of interest in medicinal chemistry. The isopropyl group is a common lipophilic moiety in drug molecules, and the presence of both bromine and chlorine allows for the exploration of halogen bonding and other non-covalent interactions within protein binding sites. Research into the biological activity of halogenated natural products often reveals potent antimicrobial, antifungal, or cytotoxic properties. nih.govfrontiersin.org The synthesis and screening of libraries of bromochloro-isopropylbenzene analogues could lead to the discovery of new therapeutic agents.

Materials Science: The incorporation of halogen atoms into aromatic structures can significantly influence their electronic and photophysical properties. Brominated polycyclic aromatic hydrocarbons, for instance, are being investigated for applications in organic light-emitting diodes (OLEDs) as delayed fluorescence emitters. nih.gov The study of how different halogen substitution patterns on isopropylbenzene scaffolds affect properties like thermal stability and charge transport could open up new avenues for the design of novel organic electronic materials. ijcrt.org The ability to tune these properties through synthetic modification makes these compounds attractive targets for materials science research.

An in-depth examination of the synthetic strategies for producing this compound reveals a reliance on fundamental principles of aromatic chemistry, coupled with modern advancements that prioritize efficiency, selectivity, and sustainability. The specific placement of three distinct substituents on the benzene ring necessitates a carefully planned sequence of reactions, leveraging the directing effects of each group to achieve the desired 1,2,4-trisubstituted pattern.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 2-bromo-4-chloro-1-(1-methylethyl)benzene. These calculations can elucidate the distribution of electrons within the molecule and predict its reactivity.

Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

The electronic structure of this compound is primarily defined by the interplay of the aromatic ring and its substituents: the bromine and chlorine atoms, and the isopropyl group. The halogen atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring through the sigma framework (inductive effect), while also donating electron density to the pi system via their lone pairs (resonance effect). The isopropyl group, on the other hand, is a weak electron-donating group.

This complex interplay of electronic effects shapes the molecular orbitals of the compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals that dictate the molecule's reactivity. wikipedia.orglibretexts.orgnih.gov In general, the HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. wikipedia.orglibretexts.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be a π-orbital delocalized over the benzene ring, with significant contributions from the p-orbitals of the bromine and chlorine atoms. The LUMO is likely to be a π*-antibonding orbital, also delocalized over the aromatic system. The precise energy levels of these orbitals can be calculated using DFT methods, providing quantitative insights into the molecule's electronic behavior.

Table 1: Theoretical Frontier Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are representative and would be determined through specific DFT calculations.

Conformational Landscapes of the Isopropyl Moiety

The isopropyl group attached to the benzene ring introduces conformational flexibility to the molecule. The rotation of the isopropyl group around the C-C bond connecting it to the ring gives rise to different conformers with varying energies. The conformational landscape can be explored by calculating the potential energy surface as a function of the dihedral angle describing this rotation.

Theoretical calculations, such as those employing DFT, can predict the rotational barriers and identify the most stable conformations. researchgate.net For an isopropyl group attached to a substituted benzene ring, the steric and electronic interactions between the methyl groups of the isopropyl moiety and the adjacent substituents on the ring (in this case, the bromine atom) will determine the preferred orientation. It is expected that the most stable conformation will be one that minimizes steric hindrance.

Table 2: Calculated Rotational Barriers for the Isopropyl Group

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Staggered | 60 | 0.0 |

| Eclipsed | 0 | 2.5 |

Note: These values are illustrative and would be obtained from specific computational scans of the rotational potential energy surface.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound's behavior, including its interactions with other molecules and its response to different environments. researchgate.netrsc.org

Investigation of Solvent Effects on Molecular Behavior

The behavior of this compound in solution is influenced by its interactions with solvent molecules. researchgate.net MD simulations can be employed to model these interactions and understand how the solvent affects the molecule's conformation and dynamics. nih.gov The polarity of the solvent will play a crucial role in the intermolecular forces at play. In polar solvents, dipole-dipole interactions between the polar C-Br and C-Cl bonds of the solute and the solvent molecules will be significant. libretexts.org In nonpolar solvents, dispersion forces will be the dominant intermolecular interaction. libretexts.org

MD simulations can track the trajectory of the solute molecule in a box of solvent molecules over time, allowing for the analysis of solvation shells, radial distribution functions, and the dynamics of the solute's conformational changes in the presence of the solvent.

Theoretical Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. wisc.eduresearchgate.net Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of these NMR parameters. nih.gov

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the electron-withdrawing effects of the bromine and chlorine atoms will deshield the nearby carbon and hydrogen atoms on the benzene ring, leading to downfield shifts in their NMR signals. The electron-donating isopropyl group will have the opposite effect on the carbons and hydrogens to which it is attached. By comparing the calculated NMR data with experimental spectra, the structure and conformation of the molecule can be confirmed.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | 148.5 | H (isopropyl CH) | 3.2 |

| C2 | 125.0 | H (isopropyl CH₃) | 1.2 |

| C3 | 130.0 | H3 | 7.4 |

| C4 | 132.0 | H5 | 7.2 |

| C5 | 128.0 | H6 | 7.5 |

| C6 | 135.0 | ||

| C (isopropyl CH) | 34.0 | ||

| C (isopropyl CH₃) | 23.5 |

Note: These are hypothetical values based on general principles of NMR spectroscopy and would be refined by specific quantum chemical calculations.

Advanced Analytical Techniques for Research Oriented Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 2-Bromo-4-chloro-1-(1-methylethyl)benzene, a series of multi-dimensional NMR experiments would be necessary.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the isopropyl group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The isopropyl group would exhibit a doublet for the two methyl groups and a septet for the methine proton.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, including the substituted aromatic carbons and the carbons of the isopropyl group.

COSY (Correlation Spectroscopy): This 2D NMR technique would establish the connectivity between protons that are coupled to each other. For instance, it would show a correlation between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would provide information about longer-range connectivity (typically 2-3 bonds). This would be crucial for confirming the substitution pattern on the benzene ring by showing correlations between the isopropyl protons and the aromatic carbons, and between the aromatic protons and other aromatic carbons.

A hypothetical data table for the expected NMR assignments is presented below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | - | C1 | - |

| 2 | - | C2 | - |

| 3 | Aromatic H | C3 | C1, C5, Isopropyl CH |

| 4 | - | C4 | - |

| 5 | Aromatic H | C5 | C1, C3 |

| 6 | Aromatic H | C6 | C2, C4 |

| 7 (CH) | Septet | C7 | C1, C3, C5, CH3 |

| 8 (CH₃) | Doublet | C8 | C7 |

Note: This table is predictive and not based on experimental data.

Dynamic NMR (DNMR) studies could be employed to investigate the rotational dynamics of the isopropyl group. By acquiring NMR spectra at various temperatures, it might be possible to determine the energy barrier to rotation around the bond connecting the isopropyl group to the benzene ring. At low temperatures, the rotation could slow down sufficiently on the NMR timescale, potentially leading to the observation of distinct signals for the two methyl groups if they become diastereotopic.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₉H₁₀BrCl) by comparing the experimental mass to the calculated mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak cluster, which could be precisely matched with theoretical predictions.

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern would provide valuable information about the structure of the molecule. Expected fragmentation pathways would likely involve the loss of the isopropyl group, bromine, or chlorine atoms. Analysis of these fragments would help to confirm the connectivity of the molecule.

A table of plausible mass fragments is shown below.

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 232/234/236 | [M]⁺ (Molecular ion) |

| 217/219/221 | [M - CH₃]⁺ |

| 189/191 | [M - C₃H₇]⁺ |

| 153 | [M - Br]⁺ |

| 197/199 | [M - Cl]⁺ |

Note: This table is hypothetical and not based on experimental data.

High-Resolution Chromatographic Separations for Purity and Mixture Analysis

High-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would likely be a suitable method for purity analysis. A mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. A UV detector would be appropriate for detection, given the aromatic nature of the molecule.

Gas Chromatography (GC): GC, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would also be an excellent technique for purity assessment, especially for identifying volatile impurities. A non-polar or medium-polarity capillary column would be chosen to achieve good separation.

The development of a robust chromatographic method would involve optimizing parameters such as the column type, mobile phase composition or temperature program, and flow rate to ensure high resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized chemical compounds. For this compound, a reverse-phase HPLC method is typically employed to separate the target compound from any starting materials, by-products, or degradation products.

It is crucial to note that this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exist as a pair of non-superimposable mirror images (enantiomers). Consequently, the concept of enantiomeric excess is not applicable to this specific compound. The discussion will, therefore, focus exclusively on purity determination.

In a typical purity analysis, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water. sielc.com The separation is based on the differential partitioning of the sample components between the stationary phase and the mobile phase. The high hydrophobicity of this compound results in a strong interaction with the C18 stationary phase, leading to a characteristic retention time under specific chromatographic conditions. A UV detector is commonly used for quantification, typically set at a wavelength where the benzene ring exhibits strong absorbance. researchgate.net The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for identifying and quantifying volatile organic compounds, making it highly suitable for analyzing impurities in a this compound sample. psu.edu In this technique, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for structural elucidation.

The mass spectrum of this compound is characterized by the distinct isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). docbrown.info This leads to a complex molecular ion peak cluster. The molecular ion (M) would appear as a group of peaks around m/z 232, 234, and 236, corresponding to the different isotopic combinations.

Key fragmentation pathways for this molecule include the loss of a methyl group (M-15) from the isopropyl substituent, leading to a stable benzylic carbocation, and the loss of the entire isopropyl group (M-43). Alpha-cleavage, the breaking of the bond between the isopropyl group and the benzene ring, is a common fragmentation pattern. miamioh.edu The loss of halogen atoms (Br or Cl) can also be observed.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (approx.) | Ion Structure | Comments |

|---|---|---|

| 232, 234, 236 | [C₉H₁₀BrCl]⁺ | Molecular ion (M) peak cluster, showing characteristic Br/Cl isotopic pattern. |

| 217, 219, 221 | [C₈H₇BrCl]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group (M-15). |

| 153, 155 | [C₆H₄Br]⁺ | Loss of isopropyl and chlorine. |

| 125 | [C₆H₄Cl]⁺ | Loss of isopropyl and bromine. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The aromatic nature of the compound is confirmed by several peaks. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org C=C stretching vibrations within the benzene ring result in a series of peaks in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring (1,2,4-trisubstituted) can be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region, typically between 800 and 900 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of the isopropyl group would be indicated by aliphatic C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1385 cm⁻¹ (characteristic of a gem-dimethyl group). The C-Cl and C-Br stretching vibrations are found at lower wavenumbers, typically in the 1000-600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Isopropyl Group |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1385-1370 | C-H Bend | Isopropyl (gem-dimethyl) |

| 890-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |

| 800-600 | C-Cl Stretch | Aryl Chloride |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. wikipedia.org The chromophore in this compound is the substituted benzene ring.

Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. wikipedia.orglibretexts.org For benzene itself, these transitions result in absorption bands around 184 nm, 204 nm, and a less intense, structured band around 255 nm. wikipedia.org Substitution on the benzene ring, particularly with auxochromes like halogens and alkyl groups, can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). The presence of the bromo, chloro, and isopropyl substituents on the benzene ring would be expected to shift the absorption maxima to longer wavelengths compared to unsubstituted benzene. The spectrum would likely show a strong absorption band below 220 nm and one or more weaker, broader bands in the 250-290 nm region. libretexts.org

Table 4: Expected Electronic Transitions and UV Absorption for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~210-230 (intense) |

Derivatization Strategies and Functionalization for Research Applications

Introduction of Additional Functional Groups on the Aromatic Ring

The presence of bromine and chlorine atoms on the benzene (B151609) ring of 2-Bromo-4-chloro-1-(1-methylethyl)benzene provides two distinct handles for the introduction of additional functional groups. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for regioselective metalation, allows for controlled and site-specific modifications.

Regioselective Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In principle, the isopropyl group in this compound could direct lithiation to the ortho position (C3). However, the presence of the bromine atom at the C2 position makes halogen-lithium exchange a more likely pathway. Treatment of similar bromo-chloro-arenes with strong organolithium bases, such as n-butyllithium or s-butyllithium, typically results in selective bromine-lithium exchange due to the greater lability of the C-Br bond compared to the C-Cl bond. This generates a highly reactive aryllithium intermediate that can be quenched with a variety of electrophiles to introduce new functional groups at the C2 position.

While specific studies on this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from studies on analogous compounds. For instance, the lithiation of substituted bromochloroarenes followed by quenching with electrophiles is a well-established synthetic route.

Table 1: Potential Products from Regioselective Lithiation and Quenching of this compound (Hypothetical)

| Electrophile | Reagent Example | Potential Product |

| Carbon dioxide | Dry CO₂ | 3-Chloro-2-(1-methylethyl)benzoic acid |

| Aldehydes/Ketones | Acetone | 2-(3-Chloro-2-(1-methylethyl)phenyl)propan-2-ol |

| Alkyl halides | Methyl iodide | 4-Chloro-1-(1-methylethyl)-2-methylbenzene |

| Boronic esters | Triisopropyl borate | (3-Chloro-2-(1-methylethyl)phenyl)boronic acid |

This table is illustrative and based on the known reactivity of similar compounds.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The bromine atom at the C2 position of this compound is the primary site for these transformations due to the higher reactivity of the C-Br bond in oxidative addition to palladium(0) complexes compared to the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This strategy allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C2 position.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. This reaction is crucial for the synthesis of anilines and their derivatives, which are important pharmacophores.

While specific data for this compound is scarce, the general conditions for these reactions on bromo-chloro-arenes are well-established and can be expected to be applicable.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromo-chloro-arenes

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Biaryl |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Arylamine |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Diarylamine |

This table presents typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to the title compound.

Chemical Modifications of the Isopropyl Side Chain

The isopropyl group of this compound also offers opportunities for functionalization, primarily through reactions involving the benzylic C-H bonds.

Oxidative Transformations of Alkyl Groups

The benzylic position of the isopropyl group is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under harsh conditions can lead to the cleavage of the isopropyl group and the formation of a carboxylic acid at the benzylic carbon, yielding 2-bromo-4-chlorobenzoic acid.

Milder and more selective oxidation methods can be employed to achieve partial oxidation. For instance, the use of reagents like N-bromosuccinimide (NBS) under radical initiation can lead to benzylic bromination, which can then be a handle for further substitutions. Furthermore, catalytic oxidation methods can potentially yield the corresponding alcohol or ketone.

Table 3: Potential Oxidative Transformations of the Isopropyl Group

| Reagent(s) | Conditions | Potential Product |

| KMnO₄, H₂SO₄ | Heat | 2-Bromo-4-chlorobenzoic acid |

| NBS, AIBN | CCl₄, reflux | 2-Bromo-1-(1-bromo-1-methylethyl)-4-chlorobenzene |

| O₂, metal catalyst | Varies | 2-(2-Bromo-4-chlorophenyl)propan-2-ol or 2-bromo-4-chloroacetophenone |

This table is illustrative and based on general principles of alkylbenzene oxidation.

Stereoselective Functionalization of the Isopropyl Moiety

Recent advances in C-H functionalization chemistry have opened up avenues for the stereoselective modification of alkyl side chains. While no specific examples for this compound are available, methodologies involving transition metal catalysis (e.g., rhodium, palladium, or copper) and chiral ligands could potentially be applied for the enantioselective introduction of functional groups at the benzylic position of the isopropyl group. Such transformations are of high interest in the synthesis of chiral building blocks for pharmaceuticals.

Synthesis of Complex Intermediates and Scaffolds from this compound

The derivatization strategies discussed above can be employed in a sequential manner to construct complex molecular intermediates and scaffolds. For example, a palladium-catalyzed cross-coupling reaction at the C2 position could be followed by a lithiation-quenching sequence at a different position (if regioselectivity can be controlled), or by modification of the isopropyl side chain.

This step-wise functionalization allows for the creation of polysubstituted benzene rings with diverse functionalities, making this compound a valuable starting material for the synthesis of libraries of compounds for drug discovery and other research purposes. The combination of halogen atoms and an alkyl side chain provides a rich platform for the application of a wide array of modern synthetic methodologies.

Design and Synthesis of Precursors for Materials Science Research

While direct research on this compound as a precursor for materials science is not extensively documented in publicly available literature, its molecular structure offers significant potential for derivatization and functionalization. The presence of two distinct halogen atoms (bromine and chlorine) on an aromatic ring allows for selective chemical modifications, making it a versatile building block for more complex molecules with applications in materials science.

The primary strategies for functionalizing this compound involve leveraging the reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions, allowing for sequential and site-selective modifications. This differential reactivity is crucial for the design and synthesis of precisely structured organic materials.

Potential Derivatization Strategies:

One of the most powerful methods for derivatizing aryl halides is through metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex organic molecules. For this compound, reactions like the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings could be employed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. Due to the higher reactivity of the C-Br bond, a boronic acid or ester could be selectively coupled at the 2-position. A subsequent, more forceful reaction condition could then facilitate a second coupling at the 4-position (chloro position). This stepwise approach allows for the introduction of two different functional groups.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide. A terminal alkyne could be selectively introduced at the 2-position (bromo position) of this compound. The resulting molecule could be a precursor for conjugated polymers or materials with interesting photophysical properties.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This could be used to introduce amine functionalities, which are common in organic light-emitting diode (OLED) materials (hole-transport layers) and other organic electronic devices.

Hypothetical Synthesis of a Precursor for a Conjugated Polymer:

As a hypothetical example, this compound could be used to synthesize a monomer for a conductive polymer. The following table outlines a potential two-step reaction scheme.

| Step | Reaction Type | Reactants | Catalyst | Product | Potential Application of Polymer |

| 1 | Suzuki-Miyaura Coupling | This compound, Thiophene-2-boronic acid | Pd(PPh₃)₄ | 4-chloro-2-(thiophen-2-yl)-1-(1-methylethyl)benzene | Organic Field-Effect Transistors (OFETs) |

| 2 | Stille Coupling | Product from Step 1, 2-(tributylstannyl)thiophene | Pd(PPh₃)₄ | 2,2'-(4-chloro-1-isopropylbenzene-1,2-diyl)dithiophene | Organic Photovoltaics (OPVs) |

Design of Precursors for Liquid Crystals:

The rigid aromatic core of this compound, combined with the potential for introducing flexible alkyl or alkoxy chains, makes it a candidate for the synthesis of liquid crystal precursors. mdpi.com Derivatization through etherification or esterification reactions after introducing a hydroxyl group (via nucleophilic substitution or after a Grignard reaction) could lead to molecules with the necessary calamitic (rod-like) shape to exhibit liquid crystalline phases.

The following table presents a hypothetical synthetic route to a liquid crystal candidate.

| Step | Reaction Type | Reactants | Product | Desired Property |

| 1 | Grignard Reaction | This compound, Mg, then CO₂ | 2-bromo-4-chloro-3-isopropylbenzoic acid | Introduction of a functional group for further modification |

| 2 | Esterification | Product from Step 1, 4-octylphenol | 4-octylphenyl 2-bromo-4-chloro-3-isopropylbenzoate | Creation of a molecule with a rigid core and flexible tails |

| 3 | Suzuki-Miyaura Coupling | Product from Step 2, 4-cyanophenylboronic acid | 4-octylphenyl 4-chloro-3-isopropyl-4'-cyanobiphenyl-2-carboxylate | Enhanced molecular anisotropy and dipole moment |

Role in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Building Block in Multistep Organic Syntheses

The strategic placement of two different halogen atoms and an alkyl group on the benzene (B151609) ring makes 2-Bromo-4-chloro-1-(1-methylethyl)benzene a highly valuable precursor in the construction of more complex molecular architectures. Its utility is particularly evident in the synthesis of specialized intermediates for the pharmaceutical and agrochemical industries.

Precursor to Complex Pharmaceutical Intermediates (research context)

In the realm of medicinal chemistry, substituted aromatic compounds are fundamental scaffolds for the design of novel therapeutic agents. While extensive research on the direct application of this compound in pharmaceuticals is still emerging, its structural motifs are present in various biologically active molecules. The presence of the bromo, chloro, and isopropyl groups allows for systematic modifications to explore structure-activity relationships, a critical aspect of drug discovery.

The reactivity of the carbon-bromine and carbon-chlorine bonds enables chemists to introduce a variety of functional groups through cross-coupling reactions, thereby creating a library of derivatives for biological screening. This scaffold-based approach is a cornerstone in the rational design of new drug candidates.

Synthesis of Agrochemical Research Compounds (research context)

The most well-documented application of this compound is in the agrochemical sector, where it serves as a crucial intermediate in the synthesis of modern fungicides. google.com Patents reveal its specific use in the preparation of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. google.comgoogle.comgoogle.com This amine is a key component in the synthesis of fungicidally active pyrazolecarboxamides. google.comgoogle.com

The synthesis involves a Grignard reaction where magnesium selectively inserts into the more reactive carbon-bromine bond of this compound. google.com The resulting Grignard reagent is then reacted with a suitable electrophile to build the desired molecular framework. This pathway highlights the compound's direct and impactful role in producing active ingredients for crop protection. google.com

Contributions to the Development of Specialty Polymers and Advanced Materials

Halogenated aromatic compounds are known to be integral in the field of materials science for the development of high-performance polymers. The incorporation of bromine and chlorine atoms into a polymer backbone can significantly enhance its properties. While specific research detailing the use of this compound in this area is limited, its potential can be extrapolated from the behavior of structurally similar compounds.

Enhancement of Thermal Stability and Chemical Resistance in Polymeric Systems

The aromatic nature of this compound, combined with its halogen substituents, suggests its potential as a monomer or an additive to create specialty polymers. Halogenated monomers are often used to synthesize polymers with high thermal stability and excellent chemical resistance. These properties are highly sought after in materials used in demanding environments, such as in the aerospace and automotive industries. The presence of the bulky isopropyl group could also influence the physical properties of the resulting polymers, potentially affecting their solubility and processing characteristics.

Fabrication of Electronic Materials for Enhanced Performance

The unique electronic properties conferred by the halogen atoms make this compound and its derivatives interesting candidates for research in electronic materials. mase.gov.it Halogenated organic compounds are sometimes explored for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and photophysical properties of materials for these applications.

Methodological Development in Synthetic Chemistry

The distinct reactivity of the two halogen atoms in this compound makes it an excellent substrate for the development and optimization of synthetic methodologies. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, allowing for selective functionalization.

This differential reactivity enables chemists to perform sequential reactions, first at the bromine-substituted position and then at the chlorine-substituted position, or vice versa, depending on the reaction conditions. This has been demonstrated in the synthesis of agrochemical intermediates where a Grignard reagent is selectively formed at the bromo position. google.com This selectivity is a key principle in modern organic synthesis, allowing for the efficient and controlled construction of complex molecules. The compound serves as a valuable tool for researchers to explore and refine new catalytic systems and reaction protocols for selective C-X bond activation and functionalization.

| Property | Value |

| IUPAC Name | This compound |

| Other Names | 2-Bromo-4-chloro-1-isopropylbenzene |

| CAS Number | 1369828-32-9 |

| Molecular Formula | C9H10BrCl |

| Molecular Weight | 233.53 g/mol |

Exploration of Novel Reaction Conditions and Catalytic Systems

The exploration of novel reaction conditions and catalytic systems is a cornerstone of modern chemical research, aiming to develop more efficient, selective, and sustainable synthetic methods. This compound serves as an ideal substrate for such investigations, particularly in the field of transition-metal-catalyzed cross-coupling reactions.

The primary focus of research involving this compound is the exploitation of the reactivity difference between the aryl-bromide and the more inert aryl-chloride bond. The C-Br bond is more susceptible to oxidative addition to a low-valent transition metal catalyst (such as palladium or nickel) than the C-Cl bond. This reactivity differential allows for the selective functionalization at the 2-position of the benzene ring while leaving the chlorine atom at the 4-position available for a subsequent, different coupling reaction under more forcing conditions or with a different catalytic system. This potential for orthogonal reactivity is a key area of exploration.

Research in this area often involves screening various components of a catalytic system to optimize for yield, selectivity, and reaction rate. Key parameters that are systematically varied include:

Catalyst Precursor: Different sources of the active metal, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or nickel(II) chloride (NiCl₂), are tested.

Ligand: The electronic and steric properties of the ligand that coordinates to the metal center are crucial. A wide array of phosphine-based ligands (e.g., triphenylphosphine, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often evaluated to fine-tune the catalyst's activity and selectivity.

Base: The choice of base (e.g., potassium carbonate, cesium carbonate, sodium tert-butoxide) can significantly influence the reaction outcome.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, dimethylformamide) can affect catalyst solubility, stability, and reaction kinetics.

A representative, albeit illustrative, study could involve the selective Suzuki-Miyaura coupling at the C-Br bond of this compound. The objective would be to identify a catalytic system that provides a high yield of the mono-arylated product, which can then serve as a precursor for further diversification.

Table 1: Illustrative Screening of Reaction Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield of Mono-coupled Product (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |

| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 80 | 88 |

| 4 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 110 | 75 (with 10% di-coupled product) |

This table is a hypothetical representation of a typical optimization study and does not reflect actual experimental data.

The findings from such studies contribute to a deeper understanding of catalyst behavior and can lead to the development of new, more robust catalytic systems that can be applied to a wide range of substrates. The insights gained from using this compound can inform the synthesis of novel pharmaceuticals, agrochemicals, and functional materials where precise control over molecular structure is paramount. For instance, a patent has mentioned the use of 2-bromo-4-chloro-1-isopropylbenzene in the context of preparing compounds for Suzuki and Vilsmeier-Haack reactions, indicating its role as a building block in targeted synthesis. ambeed.com

Furthermore, the presence of the isopropyl group provides steric bulk and influences the electronic properties of the aromatic ring, which can be a subtle but important parameter in the exploration of catalyst-substrate interactions and the development of highly selective transformations.

Q & A

Q. What protocols ensure safe handling of this compound given its toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.